4-(8-Nitro-2-phenylindolizin-5-yl)morpholine

Description

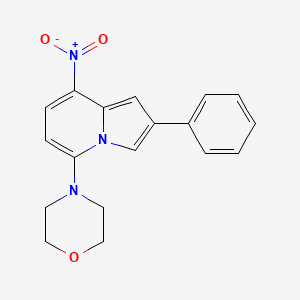

4-(8-Nitro-2-phenylindolizin-5-yl)morpholine is a heterocyclic compound featuring an indolizine core—a bicyclic structure comprising fused pyrrole and pyridine rings. Key substituents include:

- Phenyl group at position 2: Introduces aromatic bulk, which may improve lipophilicity or stabilize π-π stacking.

- Morpholine ring at position 5: A polar moiety known to enhance solubility and modulate pharmacokinetic properties in drug design .

Properties

CAS No. |

66186-56-9 |

|---|---|

Molecular Formula |

C18H17N3O3 |

Molecular Weight |

323.3 g/mol |

IUPAC Name |

4-(8-nitro-2-phenylindolizin-5-yl)morpholine |

InChI |

InChI=1S/C18H17N3O3/c22-21(23)16-6-7-18(19-8-10-24-11-9-19)20-13-15(12-17(16)20)14-4-2-1-3-5-14/h1-7,12-13H,8-11H2 |

InChI Key |

QDRCNOLNSANXRB-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=CC=C(C3=CC(=CN23)C4=CC=CC=C4)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(8-Nitro-2-phenylindolizin-5-yl)morpholine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like 4-(8-Nitro-2-phenylindolizin-5-yl)morpholine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(8-Nitro-2-phenylindolizin-5-yl)morpholine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-(8-Amino-2-phenylindolizin-5-yl)morpholine, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

4-(8-Nitro-2-phenylindolizin-5-yl)morpholine has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It may be used in the development of new materials or as a catalyst in various industrial processes .

Mechanism of Action

The mechanism of action of 4-(8-Nitro-2-phenylindolizin-5-yl)morpholine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the indolizine core may interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Structural Analog: VPC-14449 (4-(4-(2,4-Dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine)

Key Features :

- Core structure : Thiazole ring substituted with dibromoimidazole and morpholine.

- Functional groups : Bromine atoms (electron-withdrawing), morpholine (polar).

Comparison :

- Substituent Positioning : In VPC-14449, the dibromoimidazole and morpholine are on a thiazole core, whereas the target compound uses an indolizine system. This difference impacts aromaticity and electronic properties, with indolizine offering a larger conjugated system .

- Synthetic Challenges : Structural errors in VPC-14449 synthesis (e.g., incorrect bromine positions) led to discrepancies in NMR spectra, underscoring the importance of precise substituent placement .

- Biological Implications : Thiazole derivatives often target kinases or DNA-binding proteins; indolizine analogs may exhibit distinct binding modes due to core flexibility.

| Property | 4-(8-Nitro-2-phenylindolizin-5-yl)morpholine | VPC-14449 |

|---|---|---|

| Core Structure | Indolizine | Thiazole |

| Key Substituents | Nitro, phenyl, morpholine | Dibromoimidazole, morpholine |

| Molecular Weight (est.) | ~340 g/mol | ~420 g/mol |

| Solubility | Moderate (polar morpholine) | Low (hydrophobic bromine groups) |

Carcinogenic Nitrofuran Derivatives

Examples :

Comparison :

- Nitro Group Role: Both carcinogens and the target compound feature nitro groups, but their positions differ. In nitrofurans, the nitro group is on a furan ring, facilitating metabolic activation into DNA-reactive intermediates. In contrast, the indolizine nitro group may stabilize the core without generating carcinogenic metabolites .

| Property | 4-(8-Nitro-2-phenylindolizin-5-yl)morpholine | Nitrofuran Derivatives |

|---|---|---|

| Core Reactivity | Low (stable indolizine) | High (oxidizable furan/thiazole) |

| Carcinogenic Potential | Not reported | High (100% tumor incidence) |

| Metabolic Activation | Unlikely | Likely (via nitroreduction) |

Quinoline Derivative: 2-Methyl-5-(4-morpholinyl)-8-nitroquinoline

Key Features :

- Core structure: Quinoline (fused benzene-pyridine) with methyl, morpholine, and nitro groups.

Comparison :

- Aromatic Systems: Quinoline’s larger π-system may enhance intercalation with DNA or proteins compared to indolizine.

- Substituent Effects: Both compounds share morpholine and nitro groups, but their positions differ. In the quinoline derivative, the nitro group at position 8 may enhance electron deficiency, whereas in the target compound, it stabilizes the indolizine core .

| Property | 4-(8-Nitro-2-phenylindolizin-5-yl)morpholine | 8-Nitroquinoline Derivative |

|---|---|---|

| Core Structure | Indolizine | Quinoline |

| Molecular Weight (est.) | ~340 g/mol | ~300 g/mol |

| Bioactivity | Undetermined (potential therapeutic) | Antimicrobial/antiparasitic roles |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.